Cas no 1321737-27-2 (methyl 2-(2Z)-5,7-dimethyl-2-(2-nitrobenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

Methyl 2-(2Z)-5,7-dimethyl-2-(2-nitrobenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate is a specialized heterocyclic compound featuring a benzothiazole core with a nitrobenzoyl imino substituent. Its unique structure, incorporating both electron-withdrawing (nitro) and electron-donating (methyl) groups, makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. The Z-configuration of the imino group enhances its reactivity in cyclization and coupling reactions. This compound’s stability under standard conditions and compatibility with diverse reaction conditions further underscore its utility in medicinal chemistry and materials science research. Its precise structural attributes enable selective modifications, facilitating the development of novel bioactive agents or functional materials.
methyl 2-(2Z)-5,7-dimethyl-2-(2-nitrobenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate structure
1321737-27-2 structure
商品名:methyl 2-(2Z)-5,7-dimethyl-2-(2-nitrobenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate
CAS番号:1321737-27-2
MF:C19H17N3O5S
メガワット:399.420383214951
CID:6377984
PubChem ID:7161848

methyl 2-(2Z)-5,7-dimethyl-2-(2-nitrobenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(2Z)-5,7-dimethyl-2-(2-nitrobenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate
    • (Z)-methyl 2-(5,7-dimethyl-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
    • 1321737-27-2
    • F1820-1005
    • methyl 2-[(2Z)-5,7-dimethyl-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
    • methyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
    • AKOS024611625
    • インチ: 1S/C19H17N3O5S/c1-11-8-12(2)17-15(9-11)21(10-16(23)27-3)19(28-17)20-18(24)13-6-4-5-7-14(13)22(25)26/h4-9H,10H2,1-3H3/b20-19-
    • InChIKey: UVWPWUSMYZEHOW-VXPUYCOJSA-N
    • ほほえんだ: S1/C(=N\C(C2C=CC=CC=2[N+](=O)[O-])=O)/N(CC(=O)OC)C2C=C(C)C=C(C)C1=2

計算された属性

  • せいみつぶんしりょう: 399.08889182g/mol
  • どういたいしつりょう: 399.08889182g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 664
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 130Ų

methyl 2-(2Z)-5,7-dimethyl-2-(2-nitrobenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1820-1005-10μmol
methyl 2-[(2Z)-5,7-dimethyl-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1321737-27-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1820-1005-30mg
methyl 2-[(2Z)-5,7-dimethyl-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1321737-27-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1820-1005-4mg
methyl 2-[(2Z)-5,7-dimethyl-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1321737-27-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1820-1005-25mg
methyl 2-[(2Z)-5,7-dimethyl-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1321737-27-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1820-1005-2mg
methyl 2-[(2Z)-5,7-dimethyl-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1321737-27-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1820-1005-15mg
methyl 2-[(2Z)-5,7-dimethyl-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1321737-27-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1820-1005-20μmol
methyl 2-[(2Z)-5,7-dimethyl-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1321737-27-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1820-1005-3mg
methyl 2-[(2Z)-5,7-dimethyl-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1321737-27-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1820-1005-10mg
methyl 2-[(2Z)-5,7-dimethyl-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1321737-27-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1820-1005-100mg
methyl 2-[(2Z)-5,7-dimethyl-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1321737-27-2 90%+
100mg
$248.0 2023-05-17

methyl 2-(2Z)-5,7-dimethyl-2-(2-nitrobenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate 関連文献

methyl 2-(2Z)-5,7-dimethyl-2-(2-nitrobenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetateに関する追加情報

Methyl 2-(2Z)-5,7-Dimethyl-2-(2-Nitrobenzoyl)Imino-2,3-Dihydro-1,3-Benzothiazol-3-YlAcetate: A Comprehensive Overview

The compound with CAS No. 1321737-27-2, known as methyl 2-(2Z)-5,7-dimethyl-2-(2-nitrobenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied due to their unique properties and versatility in different fields.

Benzothiazole derivatives have gained considerable attention in recent years due to their ability to act as versatile platforms for the development of new materials and drugs. The methyl ester group in this compound suggests its potential role as a prodrug or a stabilizing agent in pharmaceutical formulations. The presence of the nitrobenzoyl group indicates that this compound may exhibit strong electronic effects, which could be advantageous in applications such as fluorescence sensing or as a component in advanced materials.

Recent studies have highlighted the importance of substituted benzothiazoles in the development of new agrochemicals. For instance, researchers have explored the use of similar compounds as fungicides or herbicides due to their ability to inhibit key enzymes in plant pathogens. The 5,7-dimethyl substitution pattern in this compound may enhance its stability and bioavailability, making it a promising candidate for agricultural applications.

The Z configuration of the imino group in this compound is another critical feature that influences its reactivity and selectivity. This configuration can lead to specific interactions with biological targets, potentially making it a valuable tool in drug design. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such compounds with high accuracy, further aiding their development as therapeutic agents.

In terms of synthesis, this compound likely involves a multi-step process that includes nucleophilic substitutions and condensation reactions. The incorporation of the nitrobenzoyl group would require careful control over reaction conditions to ensure optimal yields and stereochemical outcomes. Researchers have reported novel methodologies for synthesizing similar compounds, which could be adapted for the preparation of this compound on an industrial scale.

From an environmental perspective, understanding the degradation pathways of such compounds is crucial for assessing their safety and sustainability. Studies on related benzothiazole derivatives have shown that they can undergo microbial degradation under specific conditions, reducing their environmental footprint. This aspect is particularly important for compounds intended for agricultural use.

In conclusion, methyl 2-(2Z)-5,7-dimethyl-2-(2-nitrobenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate represents a fascinating example of how modern organic chemistry can yield compounds with diverse functional groups and potential applications. As research continues to uncover new insights into its properties and uses, this compound is poised to play a significant role in advancing both chemical science and practical applications across various industries.

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